molecular formula C19H14N2O4S2 B2682213 N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 923367-94-6

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2682213
CAS RN: 923367-94-6
M. Wt: 398.45
InChI Key: BJFVLRXARZYZHX-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Photocatalysis and C–O Bond Cleavage

The compound’s benzothiazolyl moiety has been exploited in photocatalytic reactions. Specifically, it enables intermolecular carboarylation of alkenes by selectively cleaving inert C–O bonds in diarylethers . This process involves the use of strategically designed arylbenzothiazolylether diazonium salts as dual-function reagents. A wide range of alkenes can serve as suitable substrates, and the resulting products contain the benzothiazolyl moiety as a formyl precursor. Additionally, the OH residue in the products provides a cross-coupling site for further elaboration, highlighting the robust transformability of the synthesized compounds.

Environmental Chemistry

Considering the compound’s unique reactivity, it could be relevant in environmental chemistry. Researchers might investigate its fate in soil, water, or air, as well as its potential impact on ecosystems. Understanding its degradation pathways and stability could inform risk assessments.

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c1-27(23,24)14-7-4-6-13(9-14)18(22)21-19-20-15(11-26-19)17-10-12-5-2-3-8-16(12)25-17/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFVLRXARZYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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